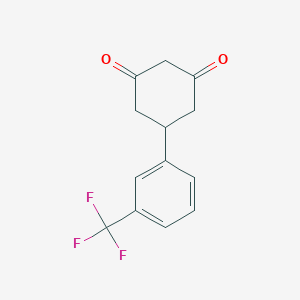

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

描述

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, making it a critical functional group in medicinal chemistry .

属性

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTLOIJYBHLVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372370 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-67-6 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

-

Substrate : 3-(Trifluoromethyl)resorcinol (or derivatives).

-

Catalyst : 5% Pd/C (1–5 wt%).

-

Solvent : Water or ethanol.

-

Temperature : 40–70°C.

-

pH : 5–11 (maintained with NaOH/KOH).

-

Reaction Time : 1–15 hours.

Key Steps:

Advantages:

-

Avoids high-pressure hydrogen gas.

-

Scalable for industrial production.

Aldol Condensation with Trifluoromethylbenzaldehyde

A widely reported method involves aldol condensation between 3-trifluoromethylbenzaldehyde and cyclohexane-1,3-dione under basic conditions. This route, adapted from studies on analogous compounds, proceeds via enolate formation followed by dehydration.

Reaction Protocol:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base Concentration | 32% NaOH | 72% conversion |

| Temperature | 70°C | Maximizes cyclization |

| Reaction Time | 6 hours | Balances side reactions |

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the synthesis of trifluoromethyl-substituted diketones. A study on bis-trifluoromethyl xanthenediones demonstrates the utility of this approach for related systems:

Procedure:

Mechanism:

-

Keto-enol tautomerism enables cross-aldol condensation.

-

Intramolecular cyclization forms the cyclohexane ring.

Acid-Catalyzed Cyclization of β-Keto Esters

A less conventional route involves cyclization of β-keto esters bearing trifluoromethyl groups. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with m-tolualdehyde under acidic conditions to form 1-trifluoromethyl-1,3-diketones, as reported in RSC studies.

Key Reaction:

-

Aldol Addition : Ethyl trifluoroacetoacetate + 3-trifluoromethylbenzaldehyde.

-

Cyclization : HCl-mediated dehydration forms the diketone core.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Pd/C | 40–70 | 1–15 h | 89–91 | Industrial |

| Aldol Condensation | NaOH | 70 | 6 h | 72 | Laboratory |

| Microwave Cyclization | HCl | 100 (MW) | 25 min | 80–95 | Pilot-scale |

| β-Keto Ester Cyclization | HCl | Ambient | 16 h | 70–75 | Laboratory |

Industrial-Scale Considerations

The transfer hydrogenation method is preferred for large-scale production due to:

-

Cost Efficiency : Pd/C catalysts are recyclable.

-

Safety : Avoids high-pressure hydrogenation equipment.

-

Purity : Minimal byproducts (e.g., <4% over-reduction products).

Challenges:

-

Substrate Availability : 3-(Trifluoromethyl)resorcinol requires multi-step synthesis.

-

Catalyst Loading : Higher Pd/C concentrations (5 wt%) improve kinetics but increase costs.

化学反应分析

Xanthenedione Formation

Reacting with aromatic aldehydes under acidic conditions produces bis-trifluoromethyl xanthenediones ( ):

-

General procedure :

Mechanism :

-

Keto-enol tautomerization of the dione.

-

Aldol condensation with the aldehyde.

-

Cyclization and dehydration to form xanthenedione.

Example Products :

| Aldehyde | Product Yield | Reference |

|---|---|---|

| 4-Cyanobenzaldehyde | 89% | |

| 4-Methoxybenzaldehyde | 85% |

Enzymatic Inhibition

The compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a herbicide target. Key findings:

-

Structure-activity relationship (SAR) :

Activity Data :

| Compound | HPPD Inhibition (I₅₀app, μM) | Reference |

|---|---|---|

| Target compound | 0.18 ± 0.02 | |

| Sulcotrione | 0.25 ± 0.02 |

Mechanism :

Derivatization for Herbicidal Activity

Modifications to the 2-acyl side chain optimize HPPD inhibition ( , ):

-

Structural requirements :

-

1,3-Dione : Essential for Fe²⁺ chelation.

-

Hydrophobic substituents : Improve binding to HPPD’s hydrophobic pocket.

-

Comparison of Derivatives :

| Derivative | R Group | I₅₀app (μM) | Reference |

|---|---|---|---|

| 5d | C₁₁ alkyl | 0.18 | |

| 16b | Phenyl | 0.25 | |

| 1f | Methyl | 53.12 |

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₃H₁₁F₃O₂

- Molecular Weight : 256.22 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block for organic synthesis.

Chemistry

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules. It is particularly useful in synthesizing derivatives that can lead to new materials or pharmaceuticals.

Biology

Research indicates that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme.

- Receptor Binding : Its lipophilic nature allows it to interact with various biological receptors, potentially modulating biological pathways.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in oncology and metabolic disorders.

Case Study : A study on cyclohexane-1,3-dione derivatives demonstrated their potential as anticancer agents against non-small-cell lung cancer (NSCLC). The study utilized quantitative structure–activity relationship (QSAR) modeling to evaluate the inhibitory activity of various derivatives against cancer cell lines .

Industry

In industrial applications, this compound is used in developing advanced materials such as polymers and coatings. Its unique properties make it suitable for creating materials with specific functional characteristics.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on various enzymes:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 5d | 0.18 ± 0.02 | More potent than sulcotrione |

| 16b | 0.25 ± 0.02 | Comparable activity to known herbicides |

These findings suggest that structural features critical for enzyme inhibition are present in this compound, indicating its potential utility in agricultural applications as well.

Pharmacological Implications

The inhibition of CYP1A2 and possibly other cytochrome P450 enzymes by this compound could be leveraged in drug design to enhance therapeutic efficacy while minimizing adverse drug interactions. This characteristic underscores its relevance in pharmacology and drug development .

作用机制

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity .

相似化合物的比较

Comparison with Structural and Functional Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the cyclohexane-1,3-dione scaffold significantly influences physicochemical properties and bioactivity. Key comparisons include:

Antimicrobial and Anticancer Activity:

- 5-(3-Bromophenyl)cyclohexane-1,3-dione (5c) : Exhibited potent antimicrobial activity (MIC = 2.5 mg/mL) and anticancer effects against breast cancer cells (LC₅₀ = 10.31 µg/mL) due to halogen-mediated interactions with bacterial proteins and cancer targets .

- 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Demonstrated superior anti-COX-2 activity compared to 4-fluorophenyl analogues, attributed to the electron-withdrawing -CF₃ group enhancing binding affinity .

- 5-(3,5-bis(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (26) : Showed high in vitro potency (EC₅₀ = 700 nM) but failed in vivo, highlighting the challenge of translating lipophilic compounds to animal models .

Inhibitory Effects:

Key Research Findings and Implications

- Trifluoromethyl Position Matters : The meta (3-) position of -CF₃ on the phenyl ring optimizes steric and electronic effects for bioactivity, whereas para (4-) or ortho (2-) positions may reduce efficacy .

- Lipophilicity vs. Solubility Trade-off : While -CF₃ improves membrane permeability, excessive lipophilicity (e.g., 3,5-diCF₃ derivatives) can impair solubility and in vivo performance .

- Halogen vs. -CF₃ : Bromine enhances reactivity in antimicrobial agents, but -CF₃ provides broader pharmacological advantages, including resistance to metabolic degradation .

生物活性

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including enzyme inhibition, receptor binding, and its implications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₁F₃O₂, with a molecular weight of approximately 256.22 g/mol. The presence of the trifluoromethyl group at the meta position of the phenyl ring contributes to the compound's distinct reactivity and biological profile.

The mechanism of action involves the compound's ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. Notably, preliminary studies suggest that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Enzyme Inhibition

Recent research indicates that this compound exhibits significant inhibitory activity against various enzymes.

- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of CYP1A2, which could affect the metabolism of co-administered drugs. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme.

Receptor Binding

The compound's lipophilic nature allows it to interact with various receptors in biological systems. While specific receptor targets are still under investigation, its structural analogs have shown promise in binding studies.

Study on Enzyme Inhibition

A study conducted on the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of certain herbicides, demonstrated that compounds similar to this compound possess significant inhibitory effects. For instance:

| Compound | I50app (μM) | Remarks |

|---|---|---|

| 5d | 0.18 ± 0.02 | More potent than sulcotrione |

| 16b | 0.25 ± 0.02 | Comparable activity to known herbicides |

This data suggests that structural features critical for HPPD inhibition are present in this compound .

Pharmacological Implications

The potential application of this compound in pharmacology is underscored by its ability to inhibit CYP1A2 and possibly other cytochrome P450 enzymes. This characteristic could be leveraged in drug design to enhance therapeutic efficacy while minimizing adverse drug interactions .

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | C₁₃H₁₁F₃O₂ | Different trifluoromethyl position |

| 2-{Hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylene}cyclohexane-1,3-dione | C₁₃H₉F₃N₂O₂ | Contains additional functional groups |

The distinct substitution pattern of the trifluoromethyl group in this compound enhances its biological activity compared to similar compounds .

常见问题

Q. What are the recommended synthetic routes for 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione?

Methodological Answer: The compound can be synthesized via a condensation reaction between 3-(trifluoromethyl)benzaldehyde and cyclohexane-1,3-dione under reflux conditions. A general procedure involves using absolute ethanol as a solvent and piperidine as a catalyst to facilitate the formation of the methylene bridge. After refluxing for 3–6 hours, the product is precipitated by acidification and purified via recrystallization . Optimization of reaction parameters (e.g., temperature, catalyst loading, and molar ratios) is critical to achieving yields >70%.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the aromatic trifluoromethylphenyl group and cyclohexane-dione backbone. F NMR is critical for verifying the trifluoromethyl substituent.

- IR spectroscopy : Identification of carbonyl stretching frequencies (~1700 cm) and C-F vibrations (~1100–1200 cm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray crystallography : To resolve stereochemical ambiguities and validate the crystal structure, as demonstrated for analogous cyclohexane-dione derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level can model electron density distribution, identifying electrophilic sites (e.g., carbonyl carbons) and nucleophilic attack pathways. For example, Fukui indices can highlight regions prone to nucleophilic addition, while transition-state simulations (e.g., using Gaussian software) predict activation energies and regioselectivity . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by HPLC) is recommended to refine computational predictions.

Q. How can researchers resolve discrepancies in reported reaction yields for its synthesis?

Methodological Answer: Contradictions in yields often arise from variations in:

- Catalyst systems : Piperidine vs. alternative bases (e.g., DBU).

- Solvent polarity : Ethanol vs. aprotic solvents (e.g., THF), which influence reaction kinetics.

- Purification methods : Column chromatography vs. recrystallization.

A systematic Design of Experiments (DoE) approach, varying factors like temperature, solvent, and catalyst concentration, can identify optimal conditions. Statistical tools (e.g., ANOVA) help isolate critical variables .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: The trifluoromethyl group acts as a strong electron-withdrawing meta-director. To enhance regioselectivity:

- Use directing groups (e.g., hydroxyl or amino substituents) to steer electrophiles to specific positions.

- Employ computational models (e.g., Molecular Electrostatic Potential maps) to predict reactive sites.

- Experimentally validate via competitive reactions with halogenating agents (e.g., NBS or Cl) followed by F NMR analysis to track substitution patterns .

Q. How can researchers analyze the metabolic stability of this compound in biological systems?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes and monitor degradation via LC-MS/MS. Key metabolites (e.g., hydroxylated or demethylated derivatives) should be identified using HRMS and compared to reference standards.

- Stability studies : Assess pH-dependent hydrolysis of the dione ring in simulated gastric/intestinal fluids.

- Computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes, which correlate with metabolic turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。